1-Phenylpropan-1-amine

Description

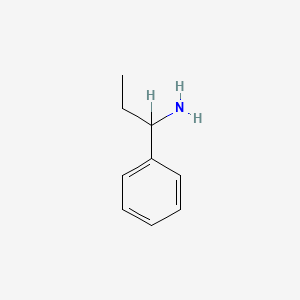

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFLVLHRZFLDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859841 | |

| Record name | 1-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-20-0 | |

| Record name | 1-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, .alpha.-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylpropan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Phenylpropan-1-amine

Abstract

This compound, also known as α-ethylbenzylamine, is a primary amino compound and a member of the phenylalkylamine class.[1][2][3] It is a chiral molecule, existing as two distinct enantiomers, (S)- and (R)-1-phenylpropan-1-amine. This document provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, synthesis protocols, and safety information. It serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis, where it is utilized as a precursor and building block for various target molecules, including pharmaceuticals and sweeteners.[4][5][6]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[4][5][6] Its properties are influenced by its stereochemistry, with some variations observed between the racemic mixture and individual enantiomers. The quantitative data for the racemic mixture and the (S)-enantiomer are summarized below.

Table 1: Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | α-Ethylbenzylamine, 1-Phenylpropylamine | [1][2][7] |

| CAS Number | 2941-20-0 (Racemate) | [1][2][7][8] |

| 3789-59-1 ((S)-enantiomer) | [5][6][9] | |

| Molecular Formula | C₉H₁₃N | [1][2][4][5][7][10] |

| Molecular Weight | 135.21 g/mol | [2][4][7][9] |

| Appearance | Clear, colorless to light yellow liquid | [4][5][6] |

Table 2: Physical and Chemical Data

| Property | Value (Racemate) | Value ((S)-enantiomer) | Source(s) |

| Density | 0.938 g/mL at 25 °C | 0.94 g/mL | [3][5][6][7] |

| Boiling Point | 204-205 °C at 760 mmHg | 205 °C at 760 mmHg | [1][5][7][10][11] |

| Melting Point | 12 °C | -69 °C | [5][6][10][12] |

| Flash Point | ~77-85 °C | 85.1 °C | [5][7][10] |

| Water Solubility | 3.4 g/L at 25 °C | Not specified | [1] |

| Refractive Index | n20/D 1.519 | n20/D 1.52 | [3][6][7] |

| pKa (Predicted) | 9.34 ± 0.10 | Not specified | [1][7] |

| LogP | 1.97 | Not specified | [1][10] |

| Optical Rotation | Not applicable | [α]20/D = -16 to -19° (c=1 in CHCl₃) | [6] |

Stereochemistry

This compound possesses a chiral center at the carbon atom bonded to the phenyl and amino groups. This gives rise to two enantiomers, (R)- and (S)-1-phenylpropan-1-amine. The (S)-enantiomer, in particular, is a valuable chiral building block in asymmetric synthesis.[5][6] It is used in the synthesis of L-aspartyl-D-amino amide sweeteners, which are reported to have a sweetness potency 2000 times that of a 10% sucrose (B13894) solution.[5]

Figure 1: Relationship between racemic this compound and its enantiomers.

Experimental Protocols

Synthesis via Reductive Amination

Reductive amination of propiophenone (B1677668) is a common and effective method for synthesizing this compound. This can be achieved using various reagents and conditions.

Methodology: This protocol is a generalized procedure based on common reductive amination techniques.[13][14]

-

Reaction Setup: To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol (B129727) or dichloromethane (B109758) (DCM) under an inert atmosphere, add an amine source (e.g., ammonium (B1175870) formate, 10 equivalents).

-

Reduction: For methods using a catalyst, add 10% Palladium on carbon (Pd/C) (0.04 equivalents) and stir the mixture under reflux.[13] Alternatively, for methods using a chemical reductant, cool the mixture to 0 °C, stir for 15 minutes, then add sodium triacetoxyborohydride (B8407120) (2.0 equivalents) portion-wise.[14]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield this compound.

Figure 2: General workflow for the synthesis of this compound.

Synthesis via Mitsunobu Reaction

An alternative synthesis route starts from 1-phenyl-propan-1-ol.[1]

Methodology: This protocol involves a solid-phase reaction, a Mitsunobu reaction, and a decarboxylation step.[1]

-

Mitsunobu Reaction: A resin-bound carbamate (B1207046) (resin-CH₂OCONHCOOtBu) is reacted with 1-phenyl-propan-1-ol, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) in a solvent mixture of tetrahydrofuran (B95107) (THF) and 1,2-dichloroethane.

-

Reaction Time: The reaction is typically carried out for approximately 12 hours.

-

Deprotection/Decarboxylation: The resulting intermediate is treated with trifluoroacetic acid (TFA) for about 4 hours to remove the protecting group and induce decarboxylation, yielding the final amine.

-

Yield: This method has been reported to produce a yield of approximately 85%.[1]

Biological Context and Applications

While this guide focuses on chemical properties, the compound's biological relevance is notable. This compound is a structural analog of amphetamine and methamphetamine and can serve as a precursor in their synthesis.[4][15][16] Its derivatives are investigated for various pharmaceutical applications. The chiral nature of the molecule is particularly important in drug development, as different enantiomers can exhibit distinct pharmacological activities.[6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects).[2][9]

-

Precautions: Use in a well-ventilated area.[17] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid contact with skin and eyes.[17] Keep away from heat, sparks, and open flames.[18]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[18]

In case of accidental contact, immediately flush eyes or skin with plenty of water and seek medical advice.[1] If swallowed, call a poison control center or doctor immediately.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2941-20-0 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 2941-20-0 [chemicalbook.com]

- 9. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-phenylpropylamine | CAS#:2941-20-0 | Chemsrc [chemsrc.com]

- 11. Phenylpropylamines | Fisher Scientific [fishersci.com]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Amphetamine - Wikipedia [en.wikipedia.org]

- 16. Methamphetamine - Wikipedia [en.wikipedia.org]

- 17. echemi.com [echemi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

1-Phenylpropan-1-amine physical properties

An In-depth Technical Guide to the Physical Properties of 1-Phenylpropan-1-amine

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations of key experimental workflows.

Introduction

This compound, also known as α-Ethylbenzylamine, is a primary amino compound with the chemical formula C₉H₁₃N.[1][2] It is a member of the benzenes and a phenylalkylamine.[3][4] This compound is a structural isomer of amphetamine and serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and other bioactive molecules. A thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values represent a critical baseline for its use in experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₉H₁₃N[1][2][5][6] |

| Molecular Weight | 135.21 g/mol [1][2][5][7] |

| Boiling Point | 203.9 - 205°C at 760 mmHg[1][3][4][5][6][8] |

| Melting Point | -69°C (for the (S)-enantiomer)[6][9]; 12°C (for the racemate)[5] |

| Density | 0.938 - 0.94 g/mL at 25°C[1][4][6][9] |

| Water Solubility | 3.4 g/L at 25°C[3] |

| pKa | 9.34 ± 0.10 (Predicted)[3] |

| Flash Point | 85.1°C[5][6] |

| Refractive Index (n20/D) | 1.519 - 1.526[1][3][4] |

| Vapor Pressure | 0.272 - 0.3 mmHg at 25°C[3][5] |

| LogP | 1.97[3][5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid amine like this compound.

Determination of Boiling Point

The boiling point is determined using a micro-boiling point method or by simple distillation, which is suitable for the volume of sample available.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] At this temperature, the liquid converts into a vapor phase, and a constant temperature is observed during this phase change.

Methodology (Micro-Boiling Point):

-

Sample Preparation: A small volume (approx. 0.5 mL) of this compound is placed into a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[11]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then heated in a Thiele tube containing mineral oil or in a metal heating block.

-

Heating and Observation: The apparatus is heated slowly. Initially, a stream of bubbles will emerge from the capillary as trapped air expands.[12] Heating continues until a rapid and continuous stream of bubbles is observed, indicating the liquid has reached its boiling point.

-

Temperature Reading: Heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded the moment the bubble stream ceases and the liquid just begins to enter the capillary tube.[12]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 2941-20-0 [chemicalbook.com]

- 5. 1-phenylpropylamine | CAS#:2941-20-0 | Chemsrc [chemsrc.com]

- 6. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Phenylpropylamines | Fisher Scientific [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to 1-Phenylpropan-1-amine (CAS Number: 2941-20-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropan-1-amine, also known as α-ethylbenzylamine, is a primary amine with the CAS number 2941-20-0.[1][2] Structurally, it is a phenylalkylamine characterized by a phenyl group and an amino group attached to the same carbon atom of a propane (B168953) chain.[3] This compound is a chiral molecule and exists as two enantiomers, (R)- and (S)-1-phenylpropan-1-amine.[4][5] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[6] Its applications often leverage its chiral nature, making it a valuable building block in stereoselective synthesis.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4][7] It is characterized by a range of physical and chemical properties that are essential for its handling, application, and analysis. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2941-20-0 | [1] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4][7] |

| Boiling Point | 204 °C (lit.) | [1] |

| Melting Point | 12 °C | [6] |

| Density | 0.938 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.519 (lit.) | [1] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [1] |

| pKa | 9.34±0.10 (Predicted) | |

| LogP | 1.97 | |

| Solubility | 3.4 g/L in water (25 °C) | |

| InChI Key | AQFLVLHRZFLDDV-UHFFFAOYSA-N | [1] |

| SMILES | CCC(N)c1ccccc1 | [1] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound is the reductive amination of propiophenone (B1677668) (1-phenyl-1-propanone).[8] This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

General Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of Propiophenone

The following is a representative, though generalized, protocol for the synthesis of this compound. Specific conditions may vary and should be optimized for scale and desired purity.

Materials:

-

Propiophenone

-

Ammonium acetate (B1210297) or aqueous ammonia

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or H₂ with a catalyst like Pd/C or Raney Nickel)

-

Anhydrous solvent (e.g., methanol, ethanol, or toluene)

-

Acid for pH adjustment (e.g., HCl)

-

Base for workup (e.g., NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Imine Formation: Dissolve propiophenone and a molar excess of the amine source (e.g., ammonium acetate) in an anhydrous solvent (e.g., methanol) in a reaction vessel. The reaction can be stirred at room temperature or gently heated to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise to the reaction mixture. If using a metal hydride like sodium borohydride, the temperature should be controlled, often by cooling in an ice bath, to manage the exothermic reaction. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a suitable catalyst.

-

Quenching and Workup: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is carefully quenched. For metal hydride reductions, this is typically done by the slow addition of water or a dilute acid. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The residue is dissolved in water and the pH is adjusted with a base (e.g., NaOH) to deprotonate the amine. The aqueous layer is then extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

Final Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final, high-purity product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Methods for this compound

| Technique | Purpose | Key Observations/Data | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of impurities. | Provides retention time and a characteristic mass spectrum. | [3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra provide information on the chemical environment of each atom. | [3] |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Using a suitable chiral stationary phase, the (R)- and (S)-enantiomers can be resolved. | [9][10][11][12] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for N-H and C-N bonds of the primary amine and aromatic C-H bonds. | [3] |

Chiral Resolution Experimental Protocol

The separation of the enantiomers of this compound is crucial for its use in stereoselective synthesis and for evaluating the biological activity of each isomer.

Materials:

-

Racemic this compound

-

HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific CSP used to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the racemic this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: A suitable chiral stationary phase column.

-

Mobile Phase: Isocratic elution with the optimized solvent mixture.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).

-

Temperature: Column temperature can be controlled to optimize separation.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Biological Activity and Mechanism of Action

Currently, there is a significant lack of publicly available, quantitative data on the biological activity of this compound. While some commercial suppliers mention its use as a precursor to psychoactive substances, detailed pharmacological studies on the compound itself are not readily found in the scientific literature.

One source suggests that this compound may act as an antagonist at the AT1 receptor, though no quantitative data (e.g., IC₅₀ or Kᵢ values) is provided to substantiate this claim. Further research is required to confirm and quantify this or any other biological activity.

Due to the absence of concrete data on its interaction with specific biological targets or its effects on signaling pathways, a diagrammatic representation of its mechanism of action cannot be provided at this time.

Safety and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Class |

| Toxic if swallowed | H301 | Acute toxicity, oral (Category 3) |

| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |

| Causes severe skin burns and eye damage | H314 | Skin corrosion/irritation (Category 1B) |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

If swallowed, rinse mouth and do NOT induce vomiting. Immediately call a poison center or doctor.

Applications in Research and Drug Development

The primary utility of this compound in a research and development setting lies in its role as a chiral building block. The presence of a primary amine and a chiral center makes it a valuable starting material for the synthesis of more complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[7] For instance, chiral amines are used as resolving agents for racemic acids and as precursors in the synthesis of chiral catalysts and auxiliaries.

Conclusion

This compound is a well-characterized chemical intermediate with established methods for its synthesis and analysis. Its value in the fields of organic chemistry and drug development is primarily as a chiral building block for the stereoselective synthesis of more complex molecules. However, there is a notable absence of publicly available data regarding its specific biological activities, mechanism of action, and pharmacokinetic properties. This information gap presents an opportunity for further research to explore the potential pharmacological profile of this compound and its enantiomers. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.

References

- 1. α-乙基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. researchgate.net [researchgate.net]

- 9. yakhak.org [yakhak.org]

- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 1-Phenylpropan-1-amine (α-Ethylbenzylamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenylpropan-1-amine, also known by its common name α-ethylbenzylamine. Its IUPAC name is this compound.[1][2] This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its applications, particularly in the context of drug development and as a chiral resolving agent. Furthermore, this guide presents available quantitative data, including spectroscopic analyses, and discusses the potential pharmacological activities and mechanisms of action based on structurally related compounds.

Chemical and Physical Properties

This compound is a primary amino compound.[1][2] It is a clear liquid under standard conditions and possesses a characteristic amine odor.[3][4] The compound is soluble in organic solvents like alcohol and ether but has limited solubility in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Common Name | α-Ethylbenzylamine | [2] |

| CAS Number | 2941-20-0 | [1] |

| Molecular Formula | C₉H₁₃N | [1][3] |

| Molecular Weight | 135.21 g/mol | [1][3] |

| Boiling Point | 203.9 °C at 760 mmHg | [2] |

| Density | 0.938 g/mL at 25 °C | [4] |

| pKa (predicted) | 9.34 ± 0.10 | [2] |

| Water Solubility | 3.4 g/L at 25 °C | [2] |

| Refractive Index (n20/D) | 1.519 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reductive amination of propiophenone (B1677668) and the Leuckart reaction.

Reductive Amination of Propiophenone

Reductive amination involves the reaction of a ketone (propiophenone) with an amine source (ammonia) to form an imine intermediate, which is subsequently reduced to the desired primary amine.

Experimental Protocol: Reductive Amination using Sodium Borohydride (B1222165)

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiophenone (1 molar equivalent) in methanol (B129727). Add a solution of ammonium (B1175870) chloride (1.5 molar equivalents) and aqueous ammonia (B1221849) (excess) to the flask. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 molar equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for an additional 3-5 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure amine.

Diagram 1: Reductive Amination of Propiophenone

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid derivatives, such as ammonium formate (B1220265) or formamide, as both the reducing agent and the nitrogen source.[5]

Experimental Protocol: Leuckart Reaction with Ammonium Formate

-

Reaction Setup: In a three-necked flask fitted with a reflux condenser and a thermometer, place propiophenone (1 molar equivalent) and a significant excess of ammonium formate (3-5 molar equivalents).

-

Heating: Heat the reaction mixture to 160-185 °C.[6] The reaction is typically complete within 6-10 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: After cooling, add a concentrated solution of hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze the intermediate formamide.

-

Work-up and Purification: Make the solution alkaline with a strong base (e.g., NaOH) and extract the liberated amine with an organic solvent. The organic extracts are then washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation.

Diagram 2: Leuckart Reaction Pathway

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Interpretation | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic proton (CH-N), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The splitting patterns and chemical shifts are characteristic of the structure. | [1] |

| ¹³C NMR | Resonances for the six distinct carbon atoms of the phenyl ring, as well as the three carbons of the propyl chain. | [1] |

| FTIR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. | [1][7] |

| Mass Spec (EI) | The mass spectrum shows the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an ethyl group. | [1] |

Applications in Drug Development and Research

Precursor in Synthesis

This compound is a known precursor in the synthesis of various psychoactive substances, including amphetamine and methamphetamine.[3] This has led to its regulation in many jurisdictions.

Chiral Resolutions

Due to its chiral nature, the enantiomers of this compound, (R)-(+)-1-phenylpropylamine and (S)-(-)-1-phenylpropylamine, are valuable resolving agents in organic chemistry.[8] They are used to separate racemic mixtures of chiral carboxylic acids by forming diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Chiral Resolution of a Racemic Acid

-

Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol (B145695) or methanol). Add an equimolar amount of one enantiomer of this compound.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts, which will be less soluble.

-

Isolation: Collect the crystals by filtration. The enantiomeric excess of the resolved acid can be determined by techniques such as chiral HPLC or polarimetry.

-

Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid.

Diagram 3: Chiral Resolution Workflow

Potential Pharmacological Activity and Signaling Pathways

While there is limited direct research on the pharmacological effects of this compound, its structural similarity to other psychoactive compounds suggests potential activity. Its isomer, 3-phenylpropylamine, is known to act as a norepinephrine-dopamine releasing agent.[9][10] This suggests that this compound could potentially interact with monoamine transporters.

Furthermore, derivatives of the structurally related compound 3-phenoxy-3-phenylpropan-1-amine (PPPA), such as fluoxetine (B1211875) and atomoxetine, are potent selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs), respectively.[11] These drugs function by blocking the serotonin transporter (SERT) or the norepinephrine transporter (NET), thereby increasing the synaptic concentration of these neurotransmitters.

Proposed Investigational Workflow for Pharmacological Profiling

-

In Vitro Binding Assays: Determine the binding affinity of this compound for a panel of monoamine transporters (DAT, NET, SERT) and receptors using radioligand binding assays.

-

In Vitro Functional Assays: Conduct neurotransmitter uptake or release assays in synaptosomes or cell lines expressing the respective transporters to determine if the compound acts as a reuptake inhibitor or a releasing agent.

-

In Vivo Behavioral Studies: If in vitro activity is confirmed, proceed to in vivo studies in animal models to assess potential stimulant, antidepressant, or other behavioral effects.

Diagram 4: Potential Monoaminergic Signaling Pathway

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with significant applications in organic synthesis, particularly as a precursor and a chiral resolving agent. While its own pharmacological profile is not extensively studied, its structural relationship to known monoamine reuptake inhibitors and releasing agents suggests it as a compound of interest for further investigation in drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in these fields.

References

- 1. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]

- 7. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. youtube.com [youtube.com]

- 10. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 11. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 12. spectrabase.com [spectrabase.com]

1-Phenylpropan-1-amine molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-Phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of this compound, a primary amino compound. The document details its chemical properties, experimental protocols for molecular weight determination, and logical relationships between its structure and physicochemical characteristics.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 135.21 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₁₃N | [1][2][3][4][5][6][7] |

| CAS Number | 2941-20-0 | [1][5][7] |

| Boiling Point | 203.9 °C at 760 mmHg | [5] |

| Density | 0.938 g/cm³ | [7] |

| pKa | 9.34 ± 0.10 (Predicted) | [5] |

| Water Solubility | 3.4 g/L at 25 °C | [5] |

Structural and Molecular Relationship

The molecular weight of a compound is fundamentally derived from its atomic composition, as defined by its molecular formula, which in turn is a representation of its chemical structure. The diagram below illustrates this relationship for this compound.

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using various analytical techniques. Mass spectrometry is the most common and precise method.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines the determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Objective: To accurately determine the molecular weight of this compound.

Materials and Reagents:

-

This compound sample

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solution, prepare a 10 µg/mL working solution in a 50:50 methanol:water solution with 0.1% formic acid. The formic acid facilitates protonation of the amine group.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.

-

-

Data Analysis:

-

In the positive ion mode ESI-MS spectrum, the molecule is expected to be protonated, resulting in the molecular ion [M+H]⁺.

-

Identify the peak corresponding to [M+H]⁺. For this compound (C₉H₁₃N), the theoretical monoisotopic mass is approximately 135.105 Da. The [M+H]⁺ ion should appear at an m/z of approximately 136.113.

-

The molecular weight is confirmed by subtracting the mass of a proton (approximately 1.008 Da) from the observed m/z of the molecular ion.

-

The workflow for this experimental protocol is illustrated in the diagram below.

References

- 1. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2941-20-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. Page loading... [guidechem.com]

Spectroscopic Profile of 1-Phenylpropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the primary amine, 1-phenylpropan-1-amine. The information is presented to support research, development, and quality control activities involving this compound.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | Triplet | 1H | Methine proton (-CH(NH₂)-) |

| ~1.70 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |

| ~1.50 | Singlet (broad) | 2H | Amine protons (-NH₂) |

| ~0.90 | Triplet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~145 | Quaternary | Aromatic C (C1') |

| ~128 | Tertiary | Aromatic CH (C3'/C5') |

| ~127 | Tertiary | Aromatic CH (C4') |

| ~126 | Tertiary | Aromatic CH (C2'/C6') |

| ~58 | Tertiary | Methine C (-CH(NH₂)-) |

| ~30 | Secondary | Methylene C (-CH₂-) |

| ~10 | Primary | Methyl C (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3380-3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium to Strong | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1600-1580 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1495, 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 760, 700 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 135 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [M - C₂H₅]⁺ |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) (0.5-0.7 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol:

-

Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

-

-

Processing: Fourier transformation of the Free Induction Decay (FID) signal, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

-

Instrument: A 100 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Processing: Fourier transformation, phase and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

FT-IR Spectroscopy Protocol:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background Correction: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

GC-MS Protocol:

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to 250-280 °C.

-

Final hold: 2-5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

An In-depth Technical Guide to (S)-1-Phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-Phenylpropan-1-amine, a chiral primary amine belonging to the phenethylamine (B48288) class, is a versatile and valuable building block in modern organic and medicinal chemistry. Its structural similarity to endogenous monoamines and various psychoactive compounds makes it a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and potential pharmacological and metabolic profiles of (S)-1-Phenylpropan-1-amine, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-Phenylpropan-1-amine is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| CAS Number | 3789-59-1 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -69 °C | [2] |

| Boiling Point | 205 °C at 760 mmHg | [2] |

| Density | 0.94 g/cm³ | [2] |

| Solubility | Poorly soluble in water; soluble in alcohol and ether. | [3] |

| Optical Rotation | [α]²⁰/D -16 to -19° (c=1 in CHCl₃) |

Synthesis Methodologies

The enantiopurity of (S)-1-Phenylpropan-1-amine is critical for its use in stereospecific synthesis. Several methods have been developed for its preparation, broadly categorized into chemical synthesis and biocatalysis.

Chemical Synthesis: Reductive Amination

A common and versatile method for the synthesis of 1-phenylpropan-1-amine is the reductive amination of propiophenone (B1677668).[4][5][6] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), followed by in-situ reduction to the desired amine.

Experimental Protocol: Reductive Amination of Propiophenone

-

Materials: Propiophenone, ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia in a solvent), reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)), suitable solvent (e.g., methanol, ethanol), and a weak acid catalyst (e.g., acetic acid).

-

Procedure:

-

Dissolve propiophenone and the ammonia source in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a few drops of acetic acid to catalyze the formation of the imine intermediate.

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Slowly add the reducing agent to the reaction mixture. Note: Sodium cyanoborohydride is effective as it selectively reduces the iminium ion in the presence of the ketone.[6]

-

Continue stirring until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction carefully, for example, by adding water.

-

Perform a work-up procedure, which typically involves solvent extraction and washing of the organic layer.

-

Purify the crude product, for instance, by column chromatography, to obtain racemic this compound.

-

-

Chiral Resolution: The resulting racemic mixture can be resolved into its constituent enantiomers using chiral resolving agents like tartaric acid, followed by fractional crystallization.

Biocatalytic Synthesis and Resolution

Biocatalysis offers a green and highly stereoselective alternative for producing enantiopomerically pure amines.[7][8] Transaminases (TAs) are particularly effective for this purpose.[9][10]

-

Asymmetric Synthesis: An (S)-selective ω-transaminase can be used to directly synthesize (S)-1-phenylpropan-1-amine from propiophenone, using an amine donor like L-alanine or isopropylamine.[10]

-

Kinetic Resolution: Alternatively, a racemic mixture of this compound can be resolved using a transaminase that selectively converts one enantiomer, allowing for the isolation of the other in high enantiomeric excess.[11]

Experimental Protocol: Biocatalytic Kinetic Resolution of (±)-1-Phenylpropan-1-amine

-

Materials: Racemic this compound, a suitable transaminase (e.g., an (R)-selective transaminase), an amino acceptor (e.g., pyruvate), pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, buffer solution (e.g., phosphate (B84403) buffer, pH 7-8).

-

Procedure:

-

Prepare a buffered solution containing the PLP cofactor.

-

Add the transaminase enzyme to the buffered solution.

-

Dissolve the racemic this compound and the amino acceptor in the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining (S)-amine.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction (e.g., by pH shift or addition of an organic solvent).

-

Extract the unreacted (S)-1-phenylpropan-1-amine from the reaction mixture.

-

Purify the isolated (S)-amine.

-

Potential Pharmacology and Mechanism of Action

Direct pharmacological studies on (S)-1-Phenylpropan-1-amine are limited in the public domain. However, its structural similarity to well-characterized psychoactive compounds of the phenethylamine class, such as amphetamine and cathinone, allows for informed postulation of its potential biological activity.[12][13][14]

Phenethylamines often exert their effects on the central nervous system by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[12][15] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[15] Amphetamine-like compounds can act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux), thereby increasing the synaptic concentration of monoamines.[15][16]

Given its structure, it is plausible that (S)-1-Phenylpropan-1-amine could exhibit activity as a monoamine releasing agent, though its potency and selectivity for the different transporters are unknown without specific experimental data. The pharmacological profile of such compounds is highly dependent on subtle structural modifications and stereochemistry.

Potential Metabolic Pathways

The two main metabolic pathways for amphetamine are:

-

Oxidative deamination: This process converts the amine to a ketone, which can be further metabolized.

-

Aromatic hydroxylation: A hydroxyl group is added to the phenyl ring, typically at the para position, to form 4-hydroxyamphetamine.[15]

These metabolites can then undergo further conjugation with glucuronic acid or sulfate (B86663) before being excreted. A portion of the parent compound is also typically excreted unchanged.[15] It is highly probable that (S)-1-Phenylpropan-1-amine undergoes similar biotransformations in vivo.

References

- 1. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. gctlc.org [gctlc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cathinone - Wikipedia [en.wikipedia.org]

- 14. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(R)-1-Phenylpropan-1-amine properties

An In-depth Technical Guide to (R)-1-Phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on (R)-1-Phenylpropan-1-amine, a valuable chiral amine intermediate in the synthesis of pharmaceutical compounds. It details the molecule's physicochemical properties, spectroscopic characteristics, synthesis methodologies, and applications in drug development.

Physicochemical Properties

(R)-1-Phenylpropan-1-amine, also known as (R)-(-)-α-Ethylbenzylamine, is a primary amino compound.[1][2] Its core structure consists of a propan-1-amine with a phenyl group attached to the first carbon, which is a chiral center.[1][2] The quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [3][4] |

| Molecular Weight | 135.21 g/mol | [3][4][5] |

| Boiling Point | 203.9 - 204 °C (at 760 mmHg) | [1][2][3] |

| Density | 0.938 g/mL (at 25 °C) | [2][3] |

| Refractive Index (n20/D) | 1.519 | [2][3] |

| Water Solubility | 3.4 g/L (at 25 °C) | [1] |

| pKa | 9.34 ± 0.10 (Predicted) | [1] |

| CAS Number | 3082-64-2 | |

| Appearance | Clear Liquid | [4] |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of (R)-1-Phenylpropan-1-amine.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen atom are deshielded and generally appear in the range of 2.3-3.0 ppm.[6] The amine protons (-NH₂) themselves can appear over a broad range (0.5-5.0 ppm) and the signal may be broad, depending on concentration and solvent.[6] The addition of D₂O will cause the -NH₂ signal to disappear due to proton-deuterium exchange, which is a useful method for peak assignment.[6] The phenyl group protons will exhibit signals in the aromatic region (~7.2-7.4 ppm), while the ethyl group will present as a quartet and a triplet.

¹³C NMR Spectroscopy

The carbon atom bonded to the nitrogen (C1) is expected to resonate in the 10-65 ppm range.[6] Carbons of the phenyl ring will appear in the aromatic region (~125-145 ppm).

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum is characterized by a distinctive N-H stretching absorption. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[6] A C-N stretching absorption is expected in the 1000-1250 cm⁻¹ range for aliphatic amines.[6]

Synthesis Methodologies

The enantioselective synthesis of (R)-1-Phenylpropan-1-amine is critical for its use in producing enantiopure pharmaceuticals. Biocatalytic methods are often preferred for their high selectivity and environmentally benign conditions.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

This protocol describes the synthesis of (R)-1-Phenylpropan-1-amine from a prochiral ketone using an (R)-selective transaminase ((R)-TA). Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[7][8]

Materials:

-

Propiophenone (1-phenylpropan-1-one)

-

(R)-selective transaminase (e.g., ATA-025)[7]

-

Amine Donor (e.g., Isopropylamine or D-Alanine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 8.0)

-

Organic co-solvent (e.g., DMSO), if needed for substrate solubility

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0) is prepared containing the PLP cofactor (1 mM).

-

Enzyme Addition: The (R)-transaminase biocatalyst (e.g., as a whole-cell preparation or purified enzyme) is added to the buffer solution. The amount is typically optimized based on enzyme activity (e.g., 10% w/v loading).[7]

-

Reactant Addition: Propiophenone (substrate) and a suitable amine donor (in molar excess, e.g., 3-5 equivalents) are added to the reaction mixture. The substrate loading is optimized for maximum conversion (e.g., 50 g/L).[7]

-

Reaction Conditions: The mixture is incubated at an optimal temperature (e.g., 40-45 °C) with gentle agitation to ensure homogeneity.[7]

-

Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them using HPLC or GC to determine the conversion of the ketone and the enantiomeric excess (ee) of the amine product.

-

Work-up and Purification: Upon completion, the reaction mixture is basified (e.g., with NaOH) to deprotonate the product amine. The (R)-1-Phenylpropan-1-amine is then extracted using an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Applications in Drug Development

Chiral amines are fundamental building blocks in medicinal chemistry, with approximately 40% of active pharmaceutical ingredients containing a chiral amine moiety.[8] (R)-1-Phenylpropan-1-amine is a key intermediate due to the prevalence of the phenylalkylamine scaffold in centrally active agents and other therapeutics. Its primary application is to introduce a specific stereocenter into a target molecule, which is often critical for pharmacological activity and reduced side effects.

The amine group serves as a versatile chemical handle for further elaboration through reactions such as:

-

N-Alkylation or N-Acylation: To build more complex side chains.

-

Reductive Amination: To couple with other carbonyl-containing fragments.

-

Amide Bond Formation: To link with carboxylic acids.

This strategic incorporation ensures the final active pharmaceutical ingredient (API) is produced with the correct three-dimensional structure required for selective interaction with its biological target.

Safety and Handling

(R)-1-Phenylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5] When handling this chemical, appropriate personal protective equipment, including suitable protective clothing, gloves, and eye/face protection, must be worn.[3] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If an accident occurs or if you feel unwell, seek immediate medical attention and show the product label if possible.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Phenylpropan-1-amine | 2941-20-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpropan-1-amine is a primary phenylalkylamine whose mechanism of action is not extensively documented in publicly available scientific literature. However, its structural similarity to known psychoactive compounds, particularly phenethylamines such as amphetamine, strongly suggests that its primary mechanism of action involves the modulation of monoaminergic neurotransmission. This technical guide consolidates the presumed pharmacodynamic and pharmacokinetic properties of this compound, drawing parallels with well-characterized monoamine releasing agents. It details the experimental protocols required to definitively elucidate its molecular interactions and functional effects. This document is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this and structurally related compounds.

Introduction

This compound is a chemical entity belonging to the phenylalkylamine class.[1] While specific research on its pharmacological effects is sparse, its core structure is a recurring motif in a wide array of compounds known to interact with the central nervous system. Notably, it is a structural analog of cathinone (B1664624) and amphetamine, both of which are potent monoamine releasing agents.[2][3] This structural relationship forms the basis of the hypothesized mechanism of action detailed in this guide. We will explore the probable interactions of this compound with key targets in the monoaminergic systems, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and the vesicular monoamine transporter 2 (VMAT2).

Presumed Pharmacodynamics

Based on its structural characteristics, this compound is likely to function as a norepinephrine-dopamine releasing agent (NDRA).[2][4][5] This mechanism is distinct from that of reuptake inhibitors; instead of merely blocking the reabsorption of neurotransmitters from the synaptic cleft, releasing agents reverse the direction of transporter flow, actively expelling monoamines from the presynaptic neuron.[4][6]

Interaction with Monoamine Transporters (DAT, NET, SERT)

The primary targets of NDRAs are the plasma membrane transporters for dopamine and norepinephrine.[4] It is hypothesized that this compound is a substrate for both DAT and NET, allowing it to be transported into the presynaptic terminal. Once inside, it is thought to disrupt the intracellular storage of monoamines and promote their efflux through the transporters into the synapse. The affinity for the serotonin transporter (SERT) is predicted to be significantly lower, a common characteristic of many NDRAs.[7]

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

A key component of the mechanism of monoamine releasing agents involves their interaction with VMAT2.[2][8] This transporter is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release.[8][9][10][11][12] It is proposed that this compound acts as a competitive substrate and/or inhibitor of VMAT2, leading to a disruption of the vesicular pH gradient and an increase in cytosolic monoamine concentrations.[8][12] This elevation of cytoplasmic dopamine and norepinephrine is a critical step that facilitates their reverse transport out of the neuron by DAT and NET.

Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Recent research has highlighted the role of the intracellular G-protein coupled receptor, TAAR1, in modulating the activity of monoamine transporters.[13] Amphetamine and other related compounds are known agonists of TAAR1. Activation of TAAR1 can lead to a reduction in the firing rate of dopaminergic neurons and may also play a role in the transporter-mediated efflux of monoamines. It is plausible that this compound also interacts with TAAR1, which would contribute to its overall pharmacological profile.

Quantitative Data Summary

As of the date of this publication, specific quantitative data for the binding affinities and functional activities of this compound at its presumed molecular targets are not available in the peer-reviewed literature. The following tables are presented as a template to guide future research and to illustrate how such data would be structured for comparative analysis. The values provided are hypothetical and based on the expected profile of a selective NDRA.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Monoamine Transporters

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| This compound | 50 | 25 | >1000 |

| d-Amphetamine (Reference) | 24.8 | 7.1 | 3340 |

Table 2: Hypothetical Functional Activity (IC50/EC50, nM) of this compound

| Compound | DAT Uptake Inhibition (IC50, nM) | NET Uptake Inhibition (IC50, nM) | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) |

| This compound | 150 | 75 | 100 | 50 |

| d-Amphetamine (Reference) | 40 | 12 | 24.5 | 7.4 |

Experimental Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols are standard methodologies for characterizing compounds that interact with monoamine transporters.

Monoamine Transporter Binding Affinity Assay

This assay determines the affinity of a compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

-

Non-specific binding inhibitors: Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT.

-

Test compound (this compound).

-

96-well microplates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare cell membranes from the transfected HEK293 cells.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of the respective inhibitor.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the respective transporter.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT cultured in 96-well plates.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Non-specific uptake inhibitors: Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT.

-

Test compound (this compound).

-

-

Procedure:

-

Wash the cultured cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).

-

Initiate the uptake by adding the radiolabeled monoamine.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 values from the concentration-response curves.

-

Neurotransmitter Release Assay

This assay determines if a compound can induce the release of a pre-loaded radiolabeled monoamine from cells expressing the respective transporter.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT cultured in 96-well plates.

-

Assay buffer.

-

Radiolabeled monoamines.

-

Test compound (this compound).

-

-

Procedure:

-

Pre-load the cells by incubating them with a radiolabeled monoamine for a sufficient time (e.g., 30-60 minutes) to allow for uptake.

-

Wash the cells extensively with assay buffer to remove extracellular radiolabel.

-

Add varying concentrations of the test compound to the cells.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Collect the supernatant, which contains the released radiolabeled monoamine.

-

Lyse the cells to determine the remaining intracellular radioactivity.

-

Measure the radioactivity in the supernatant and the cell lysate.

-

Calculate the percentage of release and determine the EC50 values.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the mechanism of action of this compound.

Caption: Presumed signaling pathway of this compound.

Caption: General experimental workflows for characterization.

Conclusion

While definitive experimental data on this compound is currently lacking, its chemical structure provides a strong basis for predicting its mechanism of action as a norepinephrine-dopamine releasing agent. This guide has outlined the presumed molecular targets and the signaling pathways involved, and has provided detailed protocols for the experimental validation of these hypotheses. The elucidation of the precise pharmacological profile of this compound will be crucial for understanding its potential therapeutic or toxicological effects and will contribute to the broader knowledge of structure-activity relationships within the phenylalkylamine class of compounds. Further research employing the methodologies described herein is strongly encouraged.

References

- 1. (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Analytical Approaches to Determine Neurotransmitters in Biological Samples [journal-dtt.org]

- 6. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Monoamine Uptake Transporter Inhibition [bio-protocol.org]

- 10. 2.7. Monoamine Transporter Assays [bio-protocol.org]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

1-Phenylpropan-1-amine: A Technical Toxicological Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropan-1-amine, a primary aromatic amine, is a compound with applications in chemical synthesis. Due to its structural similarity to other biologically active amines, a thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and potential pharmaceutical development. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, focusing on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral administration in rodent models. The available data indicates that the substance is toxic if swallowed.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | Endpoint | Value | Reference |

| Rat (Wistar) | Oral | LD50 | > 200 - 2000 mg/kg bw | [1] |

| Guinea Pig | Oral | LDLo | 300 mg/kg |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity study in rats was conducted following the OECD Guideline 423 (Acute Toxic Class Method). The key parameters of the protocol are as follows:

-

Test Animals: Wistar rats, typically nulliparous and non-pregnant females, are used. Animals are fasted prior to administration of the test substance.

-

Administration: The test substance is administered orally in a single dose via gavage.

-

Dosage: A stepwise procedure is used with a starting dose and subsequent doses based on the observed toxicity.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.